

Comparative Analysis of 3,6-Dichloropyrazine-2-carbonitrile and its Antiviral Analogues

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Compound of Interest

Compound Name: **3,6-Dichloropyrazine-2-carbonitrile**

Cat. No.: **B1371311**

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A comprehensive guide for researchers and drug development professionals on the spectral characteristics of the synthetic intermediate **3,6-Dichloropyrazine-2-carbonitrile** (CAS 356783-16-9) and its functional comparison with the antiviral agent Favipiravir and its analogue T-1105.

This guide provides a detailed cross-reference of **3,6-Dichloropyrazine-2-carbonitrile** with available spectral data and a comparative performance analysis against its functionally relevant alternatives, the approved antiviral drug Favipiravir and its promising analogue T-1105. The information is intended to support researchers, scientists, and drug development professionals in their ongoing work.

Spectral Library Data for CAS 356783-16-9

Publicly accessible, comprehensive spectral library data for **3,6-Dichloropyrazine-2-carbonitrile** (CAS 356783-16-9) is not readily available. However, based on a review of scientific literature pertaining to its synthesis, the following characteristic spectral data has been compiled. It is important to note that this data is synthesized from various research publications and may not represent a single, validated library entry.

Table 1: Spectral Properties of **3,6-Dichloropyrazine-2-carbonitrile** (CAS 356783-16-9)

Analytical Method	Observed Peaks / Data
¹ H NMR (CDCl ₃)	δ 8.67 (s, 1H)
¹³ C NMR (CDCl ₃)	δ 157.01, 148.61, 134.82, 131.98, 125.59, 112.66, 111.64, 86.75
Mass Spectrometry (MS)	Molecular Weight: 173.99 g/mol

Performance Comparison with Antiviral Alternatives

3,6-Dichloropyrazine-2-carbonitrile is a crucial intermediate in the synthesis of the broad-spectrum antiviral agent Favipiravir.[\[1\]](#) While the intermediate itself is not expected to possess significant biological activity, its derivatives are potent inhibitors of viral RNA-dependent RNA polymerase. For a relevant performance comparison, this guide focuses on the antiviral activity of Favipiravir and its non-fluorinated analogue, T-1105.

Table 2: Comparative Antiviral Activity of Favipiravir and T-1105

Compound	Virus	Cell Line	EC ₅₀ (μM)	Reference
Favipiravir (T-705)	Influenza A/PR/8/34	MDCK	-	[2]
T-1105	Influenza A/PR/8/34	MDCK	-	[2]
Favipiravir (T-705)	Dengue Virus	Vero	>113	[2]
T-1105	Dengue Virus	Vero	21 ± 0.7	[2]
Favipiravir (T-705)	Foot-and-Mouth Disease Virus	-	-	[3]
T-1105	Foot-and-Mouth Disease Virus	-	12	[3]

EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure

time. A lower EC₅₀ value indicates a more potent compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of **3,6-Dichloropyrazine-2-carbonitrile** and the evaluation of antiviral activity, based on methodologies described in the scientific literature.

Synthesis of 3,6-Dichloropyrazine-2-carbonitrile

A common synthetic route involves the chlorination and dehydration of a pyrazine carboxamide precursor.^[4]

Materials:

- 3-Hydroxypyrazine-2-carboxamide
- Phosphorus oxychloride (POCl₃)
- N,N-Dimethylformamide (DMF) (catalyst)
- Toluene
- Ice
- Sodium bicarbonate solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- To a solution of 3-hydroxypyrazine-2-carboxamide in toluene, add a catalytic amount of DMF.
- Slowly add phosphorus oxychloride to the mixture at a controlled temperature (e.g., 0-5 °C).

- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and carefully quench it by pouring it onto ice.
- Neutralize the mixture with a saturated sodium bicarbonate solution.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **3,6-Dichloropyrazine-2-carbonitrile**.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method for determining the efficacy of an antiviral compound.[\[3\]](#)

Materials:

- Confluent monolayer of host cells (e.g., MDCK for influenza, Vero for Dengue) in 6-well plates
- Virus stock of known titer
- Serial dilutions of the test compound (e.g., Favipiravir, T-1105)
- Growth medium and overlay medium (containing agar or methylcellulose)
- Crystal violet staining solution

Procedure:

- Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
- Infect the cells with a specific multiplicity of infection (MOI) of the virus for 1 hour at 37 °C.

- Remove the virus inoculum and wash the cells with PBS.
- Add the overlay medium containing serial dilutions of the test compound to each well.
- Incubate the plates at 37 °C in a CO₂ incubator until viral plaques are visible.
- Fix the cells with a formalin solution and stain with crystal violet.
- Count the number of plaques in each well.
- Calculate the EC₅₀ value as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Visualizations

Signaling Pathway of Favipiravir Action

The following diagram illustrates the mechanism of action of Favipiravir, which involves its conversion to the active ribofuranosyl 5'-triphosphate form (Favipiravir-RTP) and subsequent inhibition of the viral RNA-dependent RNA polymerase (RdRp).

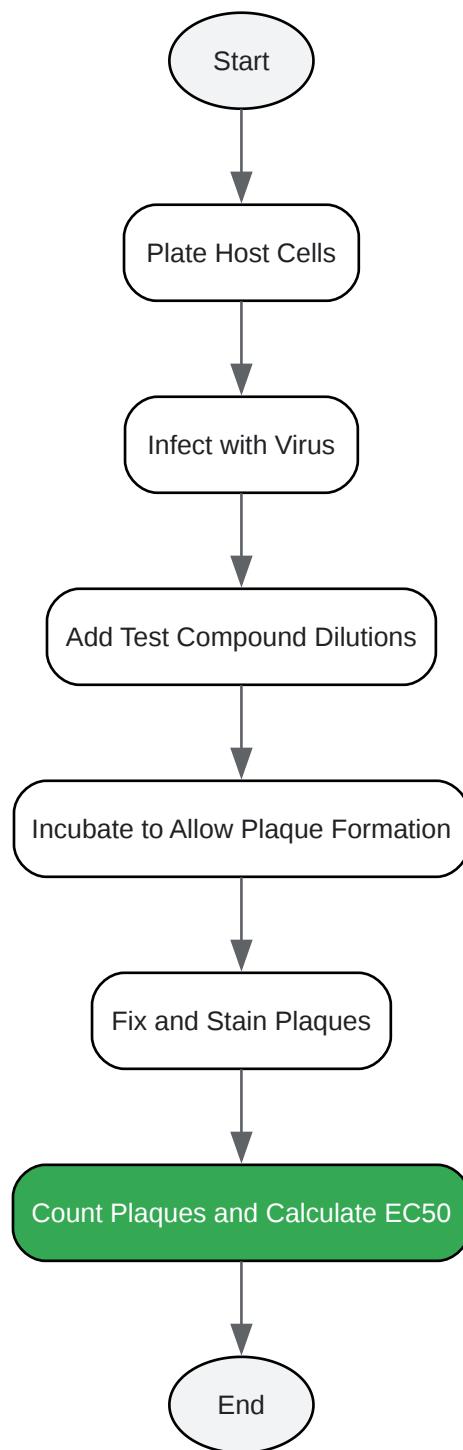


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Caption: Mechanism of action of Favipiravir.

Experimental Workflow for Antiviral Assay

The diagram below outlines the key steps in a typical plaque reduction assay used to determine the antiviral efficacy of a compound.

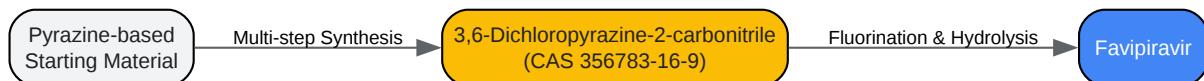


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Caption: Plaque reduction assay workflow.

Logical Relationship: Synthesis of Favipiravir

This diagram shows the position of **3,6-Dichloropyrazine-2-carbonitrile** as a key intermediate in the synthesis of Favipiravir.



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Caption: Role of CAS 356783-16-9 in Favipiravir synthesis.

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